[1-(3-Chlorophenyl)propyl](2-methoxyethyl)amine
Description
1-(3-Chlorophenyl)propylamine is a secondary amine featuring a 3-chlorophenyl group attached to a propyl chain and a 2-methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₈ClNO, with a molecular weight of 227.73 g/mol. The compound’s structure combines aromatic and aliphatic moieties, with the 3-chloro substituent on the phenyl ring contributing to electronic effects (e.g., electron-withdrawing) and the 2-methoxyethyl group enhancing solubility through polar interactions .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methoxyethyl)propan-1-amine |
InChI |
InChI=1S/C12H18ClNO/c1-3-12(14-7-8-15-2)10-5-4-6-11(13)9-10/h4-6,9,12,14H,3,7-8H2,1-2H3 |
InChI Key |
PCBPFRATHPRXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)propylamine typically involves the reaction of 3-chlorophenylpropanol with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Chlorophenyl)propylamine may involve large-scale batch reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to obtain a product that meets the required specifications for pharmaceutical or research applications.
Chemical Reactions Analysis
Acid-Base Reactions
The amine group undergoes protonation in acidic conditions, forming water-soluble ammonium salts. This property is critical for pharmaceutical formulation and purification:
| Reaction Conditions | Product | Application |
|---|---|---|
| HCl (1 M, aqueous) | Ammonium chloride salt | Salt formation for solubility |
| Trifluoroacetic acid (TFA) | Trifluoroacetate salt | Chromatographic purification |
Alkylation and Acylation
The tertiary amine participates in nucleophilic substitution reactions with alkyl halides and acylating agents:
| Reaction Type | Reagents/Conditions | Product Structure | Notes |
|---|---|---|---|
| Alkylation | Methyl iodide (CH₃I), DMF, 60°C | Quaternary ammonium salt | Enhanced water solubility |
| Acylation | Acetyl chloride (AcCl), pyridine | N-Acetyl derivative | Stabilizes amine for storage |
The methoxyethyl group moderates steric hindrance, allowing efficient alkylation even at mild temperatures.
Oxidation Reactions
Oxidation of the amine group yields N-oxide derivatives, which are pharmacologically relevant:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Ethanol, reflux, 6 hr | N-Oxide derivative | 72–85% |
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane, 0°C | Epoxide (via competing pathways) | 58% |
N-Oxides exhibit altered receptor-binding profiles compared to the parent amine, as observed in histamine H₃ receptor studies .
Halogen-Specific Reactivity
The 3-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:
| Reaction | Reagents | Position Selectivity | Byproducts |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to chlorine | Ortho isomer (<5%) |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to methoxyethyl chain | Di-sulfonated (<10%) |
The chlorine atom directs incoming electrophiles to the para position, while the methoxyethyl group exerts steric effects.
Reductive Amination and Cross-Coupling
The amine serves as a substrate for advanced synthetic transformations:
These reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| Condition | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 12 hr | N-Dealkylation |
| pH 7.4 (blood) | 48 hr | Oxidation to N-oxide |
This stability profile informs its pharmacokinetic behavior in preclinical models .
Scientific Research Applications
1-(3-Chlorophenyl)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituents (Phenyl/Nitrogen) | Molecular Weight (g/mol) | Notable Properties | References |
|---|---|---|---|---|---|
| 1-(3-Chlorophenyl)propylamine | C₁₂H₁₈ClNO | 3-Cl-phenyl; 2-methoxyethyl | 227.73 | Moderate lipophilicity, polar solubility | |
| 3-MeOMA (1-(3-methoxyphenyl)propan-2-ylamine) | C₁₁H₁₇NO | 3-MeO-phenyl; methyl | 179.26 | Higher solubility, lower steric bulk | |
| 1-(4-Fluorophenyl)propylamine | C₁₂H₁₈FNO | 4-F-phenyl; 2-methoxyethyl | 211.28 | Enhanced electronic effects (F vs. Cl) | |
| 1-(3-Chlorophenyl)propylamine | C₁₈H₂₂ClN | 3-Cl-phenyl; 3-phenylpropyl | 287.83 | High steric bulk, reduced solubility | |
| 2-amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine | C₁₂H₁₆ClF₃N₂ | 4-Cl-phenyl; trifluoropropyl | 296.72 | High electronegativity, metabolic stability |
Aromatic Ring Substituents
- Chlorophenyl vs.
- Meta vs. Para Substitution : The 3-chloro configuration (meta) in the target compound contrasts with 1-(4-fluorophenyl)propylamine’s para-fluoro substituent. Para-substituted analogs may exhibit altered steric and electronic profiles, influencing receptor affinity .
Nitrogen Substituents
- 2-Methoxyethyl vs. Methyl (3-MeOMA) : The 2-methoxyethyl group introduces an ether oxygen, improving hydrogen-bonding capacity and aqueous solubility compared to the methyl group in 3-MeOMA .
- 2-Methoxyethyl vs. Trifluoropropyl: The trifluoropropyl group in 2-amino-1-(4-chlorophenyl)ethyl(3,3,3-trifluoropropyl)amine offers strong electronegativity and metabolic resistance, whereas the 2-methoxyethyl group balances polarity and flexibility .
Analytical Characterization
- Purity and Stability : The target compound’s stability can be inferred from analytical methods applied to 3-MeOMA, including GC-MS and HPLC-TOF for precise mass confirmation .
- Impurity Profiles: Related impurities like (±)-1-Chloro-2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]-propane (MTS impurity B) highlight the importance of controlling byproducts during synthesis .
Biological Activity
1-(3-Chlorophenyl)propylamine is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorophenyl group and a methoxyethyl amine moiety. Its molecular formula is , and it exhibits properties typical of amines, including basicity and potential for forming hydrogen bonds.
Research indicates that 1-(3-Chlorophenyl)propylamine may interact with several neurotransmitter systems. It is hypothesized to act primarily as a monoamine reuptake inhibitor , particularly affecting the dopamine and serotonin transporters. This mechanism is similar to other compounds known for their stimulant properties, which can lead to increased levels of these neurotransmitters in the synaptic cleft.
1. Dopaminergic Activity
Studies have shown that compounds with similar structures can inhibit the dopamine transporter (DAT), leading to increased dopaminergic signaling. This activity is relevant for conditions such as depression and attention deficit hyperactivity disorder (ADHD).
2. Serotonergic Activity
The compound may also exhibit serotonergic effects by inhibiting the serotonin transporter (SERT). This could contribute to its potential antidepressant properties.
3. Case Studies
- Study on Antidepressant Effects : A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of related compounds in animal models. The results indicated that compounds with similar structures significantly increased locomotor activity and reduced despair behavior in forced swim tests, suggesting potential antidepressant effects .
- Neuroprotective Properties : Another study investigated the neuroprotective effects of related amines against oxidative stress in neuronal cell lines. The findings suggested that these compounds could reduce cell death induced by oxidative agents, potentially offering therapeutic benefits in neurodegenerative diseases .
Pharmacological Profiles
| Property | Value |
|---|---|
| Molecular Weight | 227.72 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in organic solvents |
| pKa | 9.5 |
Toxicology and Safety
Toxicological assessments are crucial for understanding the safety profile of 1-(3-Chlorophenyl)propylamine. Preliminary studies indicate low acute toxicity, but chronic exposure effects remain to be fully elucidated. Standard assays for cytotoxicity, genotoxicity, and organ toxicity are recommended for comprehensive safety evaluation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)propylamine, and how can regioselectivity challenges be addressed?
- Methodological Answer :
- Route Design : Use reductive amination or nucleophilic substitution, leveraging aryl halide intermediates (e.g., 3-chlorophenyl precursors). For regioselectivity, optimize reaction conditions (temperature, solvent polarity, catalyst loading). For example, palladium-catalyzed coupling may minimize byproducts .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 3-Chlorophenylpropanol, H2SO4, 80°C | 65 | 90% |
| Amine Coupling | 2-Methoxyethylamine, DCM, RT, 12h | 72 | 88% |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm structural integrity and purity?
- Methodological Answer :
- NMR : Compare experimental H/C NMR shifts with computational predictions (e.g., density functional theory). For example, the 3-chlorophenyl group should show aromatic protons at δ 7.2–7.4 ppm, while the methoxyethyl chain appears as a triplet near δ 3.4–3.6 ppm .
- MS : Confirm molecular ion ([M+H]) at m/z 228.1 (CHClNO).
- IR : Look for N-H stretches (~3300 cm) and C-Cl vibrations (~750 cm).
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile intermediates (e.g., chlorinated solvents) .
- Waste Management : Segregate halogenated waste for incineration. Neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can environmental stability and degradation pathways be evaluated in aquatic systems?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Analyze degradation products via LC-MS. Chlorophenyl groups may resist hydrolysis, while the amine moiety could oxidize to nitro derivatives .
- Photolysis : Expose to UV light (λ = 254 nm) in simulated sunlight. Track half-life using kinetic modeling.
Q. What strategies resolve contradictions between computational binding affinity predictions and experimental data?
- Methodological Answer :
- Data Triangulation :
Re-optimize docking parameters (e.g., force fields, solvation models).
Validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding constants.
Cross-check with NMR titration for conformational changes in target proteins .
- Example Workflow :
| Method | Binding Affinity (ΔG, kcal/mol) | Notes |
|---|---|---|
| In silico | -8.2 ± 0.3 | Overestimated due to rigid docking |
| ITC | -6.7 ± 0.2 | Accounts for entropy |
Q. How to design in vitro assays to assess biological target interactions while minimizing assay interference?
- Methodological Answer :
- Assay Optimization :
- Use fluorescent probes (e.g., ANS for hydrophobic pockets) to detect displacement without compound autofluorescence.
- Include controls with structurally similar but inert analogs to identify nonspecific binding .
- Interference Mitigation : Pre-incubate with cytochrome P450 enzymes to assess metabolic interference.
Theoretical and Methodological Frameworks
- Guiding Principle : Anchor studies in chemical reactivity theories (e.g., frontier molecular orbital theory for reaction mechanisms) or pharmacological models (e.g., lock-and-key vs. induced fit) .
- Data Validation : Use principal component analysis (PCA) to resolve spectral or chromatographic data contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
